![molecular formula C13H20ClN3O2 B2505655 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide CAS No. 1436243-79-6](/img/structure/B2505655.png)
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide" is a pyridine derivative, which is a class of compounds known for their diverse chemical properties and biological activities. Pyridine derivatives are often used in pharmaceuticals, agrochemicals, and materials science. The specific structure of this compound suggests potential reactivity due to the presence of chloro, dimethylamino, and methoxyethyl groups attached to the pyridine ring.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including low-temperature conversions and multistep reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound , was achieved through a low-temperature aryl bromide-to-alcohol conversion . This suggests that similar low-temperature strategies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of complex pyridine derivatives may require multistep sequences, as seen in the preparation of certain bicyclic pyridinols .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and interaction with other molecules. For example, the coordination of thiosemicarbazones to mercury centers in pyridine-2-carboxamide derivatives involves the azomethine nitrogen and thiolate sulfur atoms, leaving the heterocyclic nitrogen atoms free . This indicates that the molecular structure of pyridine derivatives can facilitate specific binding modes, which could be relevant for the compound "this compound" in its interactions with other chemical entities.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions with O- and N-nucleophiles. For example, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to form phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to yield compounds with a dimethylamino group . This suggests that the chloro and dimethylamino groups in the compound of interest may also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. Some pyridinols have been found to be stable to air oxidation, while others decompose upon exposure to the atmosphere . The basicity of these compounds can approach physiological pH, which may influence their biological activity . Additionally, the reactivity of pyridine derivatives with peroxyl radicals indicates that they can act as effective antioxidants . These properties are important to consider when analyzing the potential applications and stability of "this compound".
Applications De Recherche Scientifique
Antitumor Agents
Research has shown that derivatives of this compound, particularly those involving substitutions on the acridine and pyridine cores, exhibit significant antitumor activity. For example, the study by Rewcastle et al. (1986) on acridine derivatives revealed that substituents at different positions on the acridine ring can significantly influence both the physicochemical properties and antitumor activities of these compounds, with specific derivatives showing high levels of in vitro and in vivo antileukemic activity Rewcastle, G., Atwell, G., Chambers, D., Baguley, B., Denny, W. (1986). Journal of Medicinal Chemistry.
Synthesis and Reactivity
The versatility of this compound extends to its reactivity with other nucleophiles, forming a variety of heterocyclic compounds. Gadzhili et al. (2015) demonstrated the reactions of certain pyridine derivatives with O- and N-nucleophiles, leading to the synthesis of novel compounds with potential pharmaceutical applications Gadzhili, R. A., Dikusar, E., Aliev, A. G., Mamedova, G. M., Potkin, V., Alieva, S. K. (2015). Russian Journal of Organic Chemistry.
Novel Antitumor Olivacine Derivatives
Further exploration into the compound's derivatives revealed a promising series of antitumor olivacine derivatives. Jasztold-Howorko et al. (1994) synthesized and evaluated a series of these derivatives, finding several with high cytotoxicity for cultured cells and good antitumor activity in vivo, making them candidates for further evaluation on murine solid tumors Jasztold-Howorko, R., Landras, C., Pierré, A., Atassi, G., Guilbaud, N., Kraus-Berthier, L., Léonce, S., Rolland, Y., Prost, J., Bisagni, E. (1994). Journal of Medicinal Chemistry.
Antioxidant Properties
The compound's derivatives have also been studied for their antioxidant properties. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating their potential as effective phenolic chain-breaking antioxidants Wijtmans, M., Pratt, D., Brinkhorst, J., Serwa, R., Valgimigli, L., Pedulli, G., Porter, N. (2004). The Journal of Organic Chemistry.
Amplifiers of Phleomycin
Investigations into the compound's derivatives as amplifiers of phleomycin against bacterial strains have highlighted their potential as antibacterial agents. Brown and Cowden (1982) detailed the synthesis and activity of pyridinylpyrimidines with strongly basic side chains, showcasing their role in enhancing the effects of phleomycin Brown, D. J., Cowden, W. (1982). Australian Journal of Chemistry.
Orientations Futures
The study of pyridine derivatives is a very active area of research, and new compounds with interesting properties are being synthesized all the time. This particular compound, with its combination of chloro, carboxamide, and ether groups, could have a variety of interesting applications in fields like medicinal chemistry or materials science .
Propriétés
IUPAC Name |
6-chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-16(2)7-8-17(9-10-19-3)13(18)11-5-4-6-12(14)15-11/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPQONQXFWCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCOC)C(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

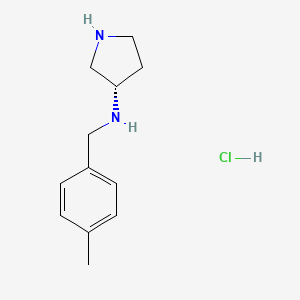
![1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2505573.png)
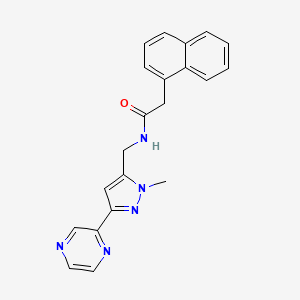
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)
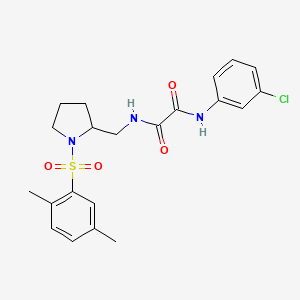
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)

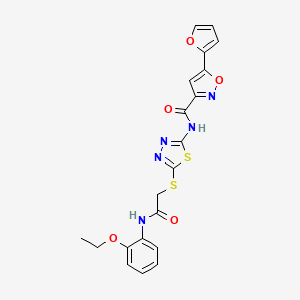
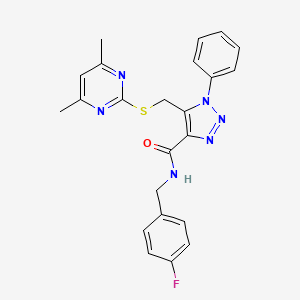
![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)